3-(2-Methyl-3-furylthio)-4-heptanone

Flavor Regulation Food Safety GRAS

3-(2-Methyl-3-furylthio)-4-heptanone, also designated as FEMA No. 3570, is a synthetic flavoring substance classified as an aryl sulfide.

Molecular Formula C12H18O2S
Molecular Weight 226.34 g/mol
CAS No. 61295-41-8
Cat. No. B1584079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-3-furylthio)-4-heptanone
CAS61295-41-8
Molecular FormulaC12H18O2S
Molecular Weight226.34 g/mol
Structural Identifiers
SMILESCCCC(=O)C(CC)SC1=C(OC=C1)C
InChIInChI=1S/C12H18O2S/c1-4-6-10(13)11(5-2)15-12-7-8-14-9(12)3/h7-8,11H,4-6H2,1-3H3
InChIKeyGFRRQSASJZMMJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in fat
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methyl-3-furylthio)-4-heptanone (CAS 61295-41-8): A FEMA GRAS Roasted Meat Flavoring Agent for Savory Formulations


3-(2-Methyl-3-furylthio)-4-heptanone, also designated as FEMA No. 3570, is a synthetic flavoring substance classified as an aryl sulfide [1]. This compound is widely utilized in the food industry to impart a characteristic roasted, meaty, and savory flavor profile to processed foods and savory flavor formulations [2]. It is a clear, colorless to pale yellow liquid that is insoluble in water but miscible in fat and ethanol, making it suitable for various food matrices . The compound has been evaluated for safety and is affirmed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) for its intended use as a flavoring agent [3].

GRAS-affirmed flavor agent (FEMA 3570)
Miscible in fat and ethanol for diverse matrices
Provides roasted meaty character to savory formulations

Why Procurement of 3-(2-Methyl-3-furylthio)-4-heptanone Cannot Be Substituted with Generic Meat Flavor Analogs


Generic substitution of 3-(2-Methyl-3-furylthio)-4-heptanone with other sulfur-containing meat flavor compounds is not scientifically justifiable due to its specific molecular structure, which imparts a unique organoleptic profile characterized by a waxy, meaty, savory note with a tropical fruit undertone that differs from the more straightforward roasted or sulfury notes of common alternatives [1]. While other compounds like 2-furfurylthiol or 2-methyl-3-furanthiol may provide general coffee or meaty notes, they often lack the balanced, complex savory character and exhibit significantly different stability and odor thresholds, leading to inconsistent flavor delivery in finished products [2]. Furthermore, the compound's specific physicochemical properties, including its exact specific gravity range (1.041-1.045) and refractive index (1.496-1.502), are critical parameters for quality control and formulation consistency, which would be altered by substituting an analog .

Sensory profile mismatch
Complex waxy, meaty, savory note with tropical fruit undertone may not replicate with simpler furfurylthiol or 2-methyl-3-furanthiol analogs.
Physicochemical specification shift
Target-specific gravity (SG) and refractive index (RI) ranges differ from common sulfur analogs; substitution can alter formulation consistency and flavor release.

Quantitative Evidence for 3-(2-Methyl-3-furylthio)-4-heptanone: Regulatory, Safety, and Physicochemical Differentiation


Regulatory Affirmation: FEMA GRAS Status Enables Direct Food Use at Defined Levels

3-(2-Methyl-3-furylthio)-4-heptanone has been affirmed as Generally Recognized as Safe (GRAS) by the FEMA Expert Panel, with publication number 11 [1]. This regulatory clearance is specific to this compound and not transferable to structural analogs without their own independent safety assessments. While many meat flavor compounds are used, this specific GRAS affirmation provides a clear regulatory pathway for its use as a flavoring agent in food, with a defined Maximised Survey-derived Daily Intake (MSDI-EU) of 2.90 μg/capita/day [2].

Regulatory GRAS
Class-level
MSDI-EU: 2.90 μg/capita/day
Supports regulatory compliance for direct food use.
Specific MSDI value varies among analogs; verify individual status.
Flavor Regulation Food Safety GRAS

Acute Toxicity Profile: Defined LD50 Value Guides Safe Handling and Formulation Limits

The acute oral toxicity of 3-(2-Methyl-3-furylthio)-4-heptanone has been quantified with an LD50 of 425 mg/kg in mice [1]. This specific toxicity benchmark is crucial for establishing safe handling procedures and upper use limits in formulations. While many flavor compounds share a similar toxicity class, the exact LD50 value is compound-specific and varies considerably. Substituting with an analog lacking this specific data introduces unknown risk factors and potential safety compliance issues .

Acute Toxicity LD50
Reported
425 mg/kg (mouse, oral)
Supports handling safety assessment.
Lower acute toxicity compared to smaller furan derivatives.
Toxicology Safety Data Risk Assessment

Physicochemical Specification Ranges: Tight Tolerances Ensure Batch-to-Batch Flavor Consistency

JECFA and vendor specifications for 3-(2-Methyl-3-furylthio)-4-heptanone define narrow acceptable ranges for key physicochemical properties, including a specific gravity of 1.041-1.045, a refractive index of 1.496-1.502, and a minimum assay of 97% [1]. These tight tolerances are essential for maintaining consistent flavor release, stability, and performance in finished food products. Substituting with an analog or a lower-purity material would likely result in values outside these established ranges, leading to unpredictable flavor outcomes and potential quality control failures .

Physicochemical Specs
Specification review
SG: 1.041–1.045
RI: 1.496–1.502
Assay: ≥97%
Supports batch-to-batch consistency in formulations.
Ranges differ >0.05 SG and >0.03 RI from common analogs.
Quality Control Flavor Chemistry Specifications

Synthesis and Characterization: Quantitative Yield and Full Spectral Data Enable Reproducible Sourcing

A recent one-step synthesis protocol for 3-(2-Methyl-3-furylthio)-4-heptanone reports a quantitative yield using adapted Vilsmeier conditions, and the product has been fully characterized by 1H-, 2H-, and 13C-NMR, as well as IR and Raman spectroscopy [1]. This detailed synthetic and characterization data, including specific spectral assignments, provides a robust analytical fingerprint for verifying the identity and purity of the procured compound. Such comprehensive data is often lacking for less common analogs, making reliable sourcing and quality verification more challenging .

Synthetic Yield & Char.
Reported
One-step synthesis; quantitative yield (~100%); full NMR, IR, Raman data.
Supports reliable high-purity sourcing and QC.
Yield exceeds typical 40–80% for sulfur heterocycles.
Synthetic Chemistry Analytical Chemistry Quality Assurance

Distinctive Organoleptic Profile: A Balanced Savory Character Differentiates from One-Note Analogs

Organoleptic evaluation at 1% concentration describes 3-(2-Methyl-3-furylthio)-4-heptanone as having a waxy, meaty, savory and metallic character with a tropical fruit undertone [1]. This nuanced profile contrasts with the more straightforward, often singular notes of other meat flavor compounds, such as the pure coffee note of 2-furfurylthiol or the sharp, alliaceous notes of furfuryl mercaptan [2]. This complexity allows this compound to provide depth and balance in savory flavor compositions, reducing the need for complex blending to achieve a rounded meaty character.

Organoleptic Profile
Class-level
Target compound (1%)
Waxy, meaty, savory, tropical fruit undertone
Common analogs
2-Furfurylthiol: coffee, roasted; 2-Methyl-3-furanthiol: meaty, brothy
Provides nuanced savory profile, may simplify flavor composition.
Evaluated at 1% concentration; sensory context may vary in final matrix.
Sensory Science Flavor Profiling Product Development

Validated Application Scenarios for 3-(2-Methyl-3-furylthio)-4-heptanone in Savory Food and Beverage Development


Formulating High-Fidelity Processed Meat Flavors (Sausages, Patties, Gravies)

3-(2-Methyl-3-furylthio)-4-heptanone is the preferred choice for developing authentic roasted and savory meat notes in processed meat applications. Its specific GRAS status (FEMA 3570) and defined MSDI-EU (2.90 μg/capita/day) provide a clear regulatory framework for its use [1]. Its unique organoleptic profile, combining a waxy, meaty character with a subtle tropical fruit undertone, delivers a more nuanced and complete flavor than simpler sulfur analogs, allowing for a more authentic meaty perception in the final product [2].

Creating Balanced Savory Seasoning Blends and Bouillons

In complex seasoning blends, the compound's balanced savory profile acts as a key building block, reducing the need for multiple ingredients to achieve a full-bodied meaty character. Its defined physicochemical specifications (e.g., specific gravity 1.041-1.045, refractive index 1.496-1.502) ensure consistent dispersion and flavor release in dry and liquid blends, a critical factor for large-scale production where batch-to-batch consistency is paramount [1]. The compound's insolubility in water but miscibility in fat also makes it ideal for oil-based flavor systems and spray-dried applications [2].

Enhancing Plant-Based Meat Alternatives and Vegetarian Savory Products

For formulators of plant-based meats seeking to replicate the complex savory notes of animal protein, 3-(2-Methyl-3-furylthio)-4-heptanone provides a critical flavor dimension. Its defined LD50 (425 mg/kg) and safety profile offer a quantifiable risk assessment for use in these novel food categories [1]. The nuanced, waxy, meaty profile helps mask undesirable beany or green notes often associated with plant proteins, contributing to a more convincing meat-like flavor experience that simpler, more one-dimensional sulfur compounds cannot achieve [2].

Developing Savory Snack Coatings and Flavored Oils

The compound's excellent solubility in fats and its characteristic roasted meaty odor make it highly suitable for flavoring snack coatings and infused oils. Its specific gravity range (1.041-1.045) and boiling point (85-86°C at 0.3 mmHg) provide guidance for processing conditions during application, such as in spraying or baking, to ensure optimal flavor retention and minimize losses due to volatility [1]. The robust analytical characterization data (NMR, IR, Raman) supports quality control in these high-temperature processes [2].

Application
Selection Property
Validation Focus
High-fidelity processed meat flavors
GRAS affirmation and defined intake level
Regulatory compliance and sensory profile distinction from analogs
Balanced savory seasoning blends
Physicochemical specification consistency (SG, RI)
Batch consistency and dispersion in dry/liquid blends
Plant-based meat alternatives
Safety profile and masking capability
Risk assessment and off-note masking for plant proteins
Savory snack coatings and flavored oils
Fat solubility and thermal stability guidance
Process retention and flavor stability during heating

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